molecular formula C19H17N3O4 B2880077 N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 921812-60-4

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2880077
CAS No.: 921812-60-4
M. Wt: 351.362
InChI Key: WITYCWXZCXDOLM-UHFFFAOYSA-N
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Description

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a tetrahydrofuran moiety and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the tetrahydrofuran moiety: This step involves the reaction of the oxadiazole intermediate with a tetrahydrofuran derivative, often under acidic or basic conditions.

    Attachment of the phenoxy group: This can be done through a nucleophilic aromatic substitution reaction, where the phenoxy group is introduced to the benzamide core.

    Final coupling: The final step involves coupling the substituted benzamide with the oxadiazole intermediate under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and tetrahydrofuran groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
  • 4-phenoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiobenzamide

Uniqueness

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is unique due to its specific substitution pattern and the presence of both the oxadiazole and tetrahydrofuran moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17(20-19-22-21-18(26-19)16-7-4-12-24-16)13-8-10-15(11-9-13)25-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITYCWXZCXDOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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